molecular formula C15H16F3N5O B2617564 (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 2034603-03-5

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone

Cat. No.: B2617564
CAS No.: 2034603-03-5
M. Wt: 339.322
InChI Key: CFGQPDWMDDSPRS-UHFFFAOYSA-N
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Description

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperazine linker connecting a trifluoromethyl-pyrimidine moiety and a pyrrole carboxamide, is characteristic of molecules designed to modulate protein kinase activity. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous compounds with this core structure exhibit promising activity against a range of kinases, including JAK (Janus Kinase) family members Source and FLT3 (Fms Related Receptor Tyrosine Kinase 3) Source , which are critical signaling proteins in oncology and immunology. The presence of the trifluoromethyl group is a common strategy to enhance metabolic stability and binding affinity to enzyme active sites. Consequently, this molecule serves as a key intermediate or target molecule for researchers developing novel therapeutic agents for hematological malignancies, autoimmune diseases, and other cell proliferation disorders. Its value lies in enabling structure-activity relationship (SAR) studies, high-throughput screening, and the exploration of new chemical space for selective kinase inhibition.

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-10-20-12(15(16,17)18)9-13(21-10)22-5-7-23(8-6-22)14(24)11-3-2-4-19-11/h2-4,9,19H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQPDWMDDSPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C18H22F3N7OC_{18}H_{22}F_3N_7O with a molecular weight of 409.4 g/mol. Its structural characteristics include a trifluoromethyl group that enhances its biological activity through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to increase the lipophilicity and stability of the compound, facilitating better interactions within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that derivatives containing pyrimidine structures can exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against Gram-positive bacteria and fungi, with potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Biological Activities of the Compound

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerHepG2 (liver cancer)4.9
AntimicrobialStaphylococcus aureus31.25
NeuroprotectiveNeuronal cell cultures>100

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Trifluoromethyl groupIncreased binding affinity
Substitution at 5-positionEnhanced cytotoxicity
Presence of piperazine moietyImproved receptor interaction

Case Studies

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of the compound on HepG2 cells, revealing an IC50 value of 4.9 µM with no significant cytotoxicity towards normal cells at concentrations above 100 µM, indicating a favorable therapeutic index .
  • Antimicrobial Activity Assessment : The compound was tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .
  • Neuroprotection Investigation : In neuronal cell culture models, derivatives demonstrated protective effects against oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

Key Observations:

Pyrimidine Modifications: The target compound’s pyrimidine has electron-withdrawing trifluoromethyl and methyl groups, balancing electronic effects for binding . Substitution with pyrazole (as in ) adds a hydrogen-bond acceptor, altering binding pocket interactions.

Piperazine Substituents: The pyrrole ketone in the target compound offers a planar aromatic system for π-π interactions, contrasting with the sulfonamide derivatives in (e.g., compound 11a-j) that prioritize hydrogen bonding.

Synthetic Flexibility :

  • The target compound’s pyrrole ketone is synthesized via nucleophilic acyl substitution, similar to the methods in , which involve refluxing with trifluoroacetic acid (TFA) .
  • Analogs like and use sulfonyl chlorides or thiophene intermediates, showcasing modularity in piperazine functionalization .

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., ) are explored in kinase inhibitor design due to their ATP-binding pocket compatibility.
  • CNS Targeting : Trifluoromethyl and aryl groups (as in ) are common in serotonin/dopamine receptor ligands, hinting at neuropharmacological relevance.

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